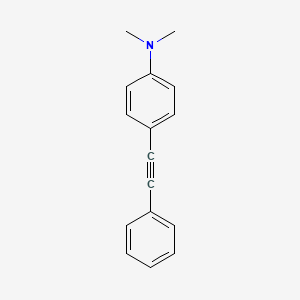
4-Dimethylaminotolan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethylaminotolan is an organic compound that belongs to the class of stilbenes. It is characterized by the presence of a dimethylamino group attached to the tolan structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminotolan typically involves the reaction of 4-dimethylaminobenzaldehyde with phenylacetylene. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Dimethylaminotolan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
4-Dimethylaminotolan has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism by which 4-Dimethylaminotolan exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to various biological molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
4-Dimethylaminotolan can be compared with other similar compounds such as:
4-Dimethylaminopyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
4-Dimethylaminophenol: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
Uniqueness
What sets this compound apart is its unique combination of the tolan structure with a dimethylamino group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it valuable in various fields, from chemistry and biology to medicine and industrial production. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.
Propiedades
Fórmula molecular |
C16H15N |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C16H15N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,1-2H3 |
Clave InChI |
WBLCYYFORJVCJV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


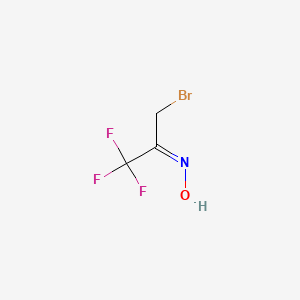


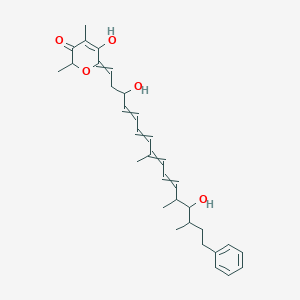
![3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15285184.png)
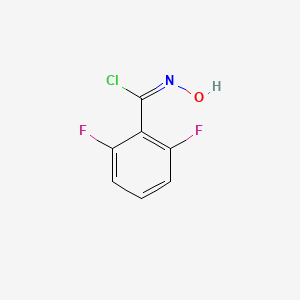
![14-(1-Hydroxybut-2-en-2-yl)-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B15285208.png)
![N-cyclohexylcyclohexanamine;3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B15285210.png)
![2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15285220.png)
![22-Ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B15285227.png)

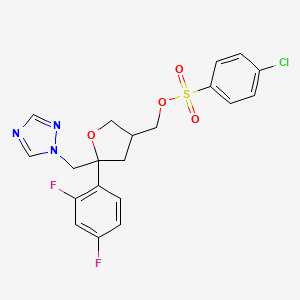
![[1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate](/img/structure/B15285241.png)
![[2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15285243.png)
